molecular formula C9H8N2OS B145132 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol CAS No. 131786-47-5

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol

Cat. No. B145132
CAS RN: 131786-47-5
M. Wt: 192.24 g/mol
InChI Key: KCYZXXZSLRXNOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol involves various strategies, including the use of catalysts under specific conditions. For instance, a series of 5-substituted tetrahydrothieno[3,2-c]pyridines were synthesized using 4-dimethylaminopyridine (DMAP) as a catalyst under microwave irradiation, which could be related to the synthesis pathways of similar thiazole compounds . Additionally, the synthesis of 5H-thiazolo[3,2-a]pyrimidine derivatives from related thiouracil compounds suggests the use of heating in polar solvents like DMF, dioxane, or acetonitrile in the presence of triethylamine .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol has been studied using various techniques. X-ray crystallography has been employed to determine the structure of related compounds, such as 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one . Furthermore, conformational studies on related molecules like 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine have been conducted using potential energy scans and high-level computational methods to determine the most stable conformers .

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be inferred from studies on similar compounds. For example, the synthesis of 2-substituted 1,3,4-thiadiazole derivatives by substitution reactions indicates the potential for functional group modifications at specific positions on the thiazole ring . Additionally, the cyclization reactions involved in the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives suggest the possibility of ring closure reactions involving thiazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives have been explored through various studies. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, which is relevant for understanding the acidity and potential ionization of similar thiazole compounds . Spectroscopic methods, including IR, UV-Vis, and NMR, have been used to analyze the properties of related molecules, providing insights into the vibrational and electronic characteristics of thiazole derivatives [3, 8].

Case Studies

Several case studies highlight the potential applications of thiazole derivatives. For instance, certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown interesting antibacterial activity against strains such as A. baumannii and M. tuberculosis H37Rv, suggesting the therapeutic potential of thiazole compounds . Additionally, the photoluminescent properties of mononuclear complexes with related pyridine ligands have been studied, indicating the possible use of thiazole derivatives in optical materials .

Scientific Research Applications

Role in Neurodegeneration and Other CNS Disorders

Research indicates that compounds related to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol, specifically mGluR5 antagonists, have potential utility in neurodegeneration, addiction, anxiety, and pain management. These antagonists, including MPEP and MTEP, have been shown to be more selective and with fewer off-target effects, suggesting their importance in CNS disorder management and therapeutic applications (Lea & Faden, 2006).

Chemical Synthesis and Heterocyclic Chemistry

Thiazole derivatives, including structures related to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol, are fundamental in heterocyclic chemistry and have diverse applications. Their synthesis, transformations, and the exploration of their chemical and biological properties have been the subject of various studies. For instance, research on 4-phosphorylated derivatives of 1,3-azoles has illuminated their significant insectoacaricidal, anti-blastic, and other types of activity, underlining the versatility and potential of thiazole derivatives in creating bioactive molecules (Abdurakhmanova et al., 2018).

Pharmacological Implications

The pharmacophore design of kinase inhibitors, including those with a thiazole scaffold, demonstrates the crucial role of thiazole derivatives in medicinal chemistry. These compounds have been identified as selective inhibitors for various kinases, showcasing the thiazole ring's capability to bind effectively to biological targets and modulate their activity, which is instrumental in developing new therapeutic agents (Scior et al., 2011).

Applications in Organic Synthesis

The versatility of thiazole derivatives is further evidenced by their application in organic synthesis, where they serve as key intermediates in the preparation of various heterocyclic compounds. This includes their use in synthesizing optoelectronic materials, where the incorporation of thiazole and related structures into π-extended conjugated systems has been highlighted for their potential in creating novel materials for electronic devices and luminescent elements (Lipunova et al., 2018).

properties

IUPAC Name

5-methyl-2-pyridin-2-yl-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-6-8(12)11-9(13-6)7-4-2-3-5-10-7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYZXXZSLRXNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377066
Record name 5-Methyl-2-(pyridin-2-yl)-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(pyridin-2-yl)thiazol-4-ol

CAS RN

131786-47-5
Record name 5-Methyl-2-(pyridin-2-yl)-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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